5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

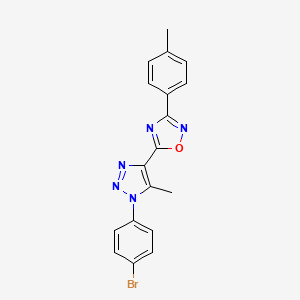

The compound 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (abbreviated here as Br-Triazol-Oxadiazole) is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The 4-bromophenyl and p-tolyl substituents contribute to its unique electronic and steric properties.

Key structural attributes include:

- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.

- 1,2,3-Triazole ring: Enhances bioavailability and participates in click chemistry.

- 4-Bromophenyl group: Introduces halogen bonding and lipophilicity.

- p-Tolyl group: Provides steric bulk and modulates solubility.

Properties

IUPAC Name |

5-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5O/c1-11-3-5-13(6-4-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-9-7-14(19)8-10-15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHFYKORABUDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. Common synthetic routes include:

Cyclization Reactions: Formation of the triazole ring through cyclization of azides and alkynes.

Condensation Reactions: Formation of the oxadiazole ring via condensation of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of triazoles exhibit potent activity against various bacterial strains and fungi. For instance, the triazole moiety is known to inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

Research indicates that 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells . This makes it a candidate for further development as an anticancer agent.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit key enzymes related to cancer progression and microbial resistance. For example, it has been reported to inhibit VIM-2 Metallo-β-Lactamase and α-glucosidases, which are crucial in the resistance of bacteria to β-lactam antibiotics . This dual action enhances its potential as a therapeutic agent.

Material Science

Polymer Chemistry

In material science, the incorporation of triazole derivatives into polymer matrices has been explored for their ability to enhance thermal stability and mechanical properties. The unique structural attributes of this compound allow for effective cross-linking in polymer networks .

Photophysical Properties

The compound's photophysical properties have been investigated for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for use in optoelectronic devices .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Agalave et al., 2011 | Significant inhibition of Staphylococcus aureus growth observed. |

| Anticancer Properties | Thirumurugan et al., 2013 | Induction of apoptosis in MCF-7 breast cancer cells noted. |

| Enzymatic Inhibition | Abdel-Wahab et al., 2013 | Effective inhibition of VIM-2 Metallo-β-Lactamase demonstrated. |

| Polymer Chemistry | Danence et al., 2011 | Enhanced thermal stability in polymer composites reported. |

| Photophysical Properties | Zeghada et al., 2011 | Emission spectra suitable for OLED applications identified. |

Mechanism of Action

The mechanism of action of 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Isostructural Derivatives

Compounds 4 and 5 (from ) are isostructural analogs where the 4-bromophenyl group in Br-Triazol-Oxadiazole is replaced with 4-chlorophenyl or 4-fluorophenyl , respectively. Key findings:

Bioactive Oxadiazole-Triazole Hybrids

Antimicrobial Activity

- Compound II (): A 1,3,4-oxadiazole-triazole hybrid with a 4-bromobenzyl group exhibited moderate antimicrobial activity.

Anti-Inflammatory Activity

- Oxadiazole Derivatives (): Compounds with 4-bromophenyl and propan-3-one groups showed ~60% anti-inflammatory activity (comparable to indomethacin).

- Br-Triazol-Oxadiazole : The triazole ring could augment activity by interacting with COX-2 via hydrogen bonding, though direct data is lacking .

Anticancer Potential

Substituent Effects on Physicochemical Properties

- Electronic Effects : The electron-withdrawing bromine in Br-Triazol-Oxadiazole may reduce electron density on the oxadiazole ring compared to methoxy-substituted analogs, affecting reactivity .

Biological Activity

The compound 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a derivative of the triazole and oxadiazole classes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a triazole ring and an oxadiazole moiety, both of which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, compounds similar to this have shown inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Properties

Triazoles and oxadiazoles are also recognized for their anticancer activities. The mechanism often involves the inhibition of tubulin polymerization, disrupting cancer cell division. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells . The specific compound's ability to inhibit cancer cell growth remains to be fully elucidated but is a promising area for further research.

Enzyme Inhibition

There is significant interest in the ability of triazole derivatives to inhibit enzymes such as α-glucosidases and VIM-2 metallo-β-lactamase , which are crucial in various metabolic pathways and bacterial resistance mechanisms . The compound's structural features suggest potential interactions with these enzymes.

Synthesis and Evaluation

A study synthesized the compound using a multi-step reaction involving 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivatives. The synthesized compounds were tested for biological activity using standard assays. Results indicated that modifications in the phenyl moiety could enhance biological efficacy .

Structure-Activity Relationship (SAR)

Research has shown that the introduction of different substituents on the triazole or oxadiazole rings can significantly impact biological activity. For example, alterations in halogen substitutions have been linked to increased antimicrobial potency . Such findings highlight the importance of SAR studies in optimizing compound efficacy.

Data Table: Biological Activity Summary

| Biological Activity | Tested Compounds | Efficacy | Mechanism |

|---|---|---|---|

| Antimicrobial | Various Triazoles | MIC ≤ 21.25 μM | Inhibition of cell wall synthesis |

| Anticancer | Triazole Derivatives | Induces apoptosis | Inhibition of tubulin polymerization |

| Enzyme Inhibition | VIM-2 Metallo-β-Lactamase | Significant inhibition | Competitive inhibition |

Q & A

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodology :

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .

- Light/heat stability : Accelerated stability studies (40°C/75% RH) over 4 weeks to assess shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.